Cas no 74810-64-3 (2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride)

2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride structure
74810-64-3 structure
Product Name:2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride
CAS No:74810-64-3
MF:C7H3Cl2F3O3S
MW:295.063129663467
CID:2673711
Update Time:2023-08-07

2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4-[3-(1,3,2λ<sup>2</sup>-dioxaborolan-4-yl)propyl]-1,3,2-dioxaborolane
    • 4,4'-(1,3-Propanediyl)bis(2-ethyl-1,3,2-dioxaborolane)
    • 2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride
    • 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride
    • 2-chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
    • 2-CHLORO-4-TRIFLUOROMETHOXY-BENZENESULFONYLCHLORIDE
    • 2-chloro-4-(trifluoromethoxy)-benzenesulfonylchloride
    • 2-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride
    • Inchi: 1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H
    • InChI Key: ABYJBWQNFREXPN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1S(=O)(=O)Cl)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 338
  • XLogP3: 3.8
  • Topological Polar Surface Area: 51.8
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